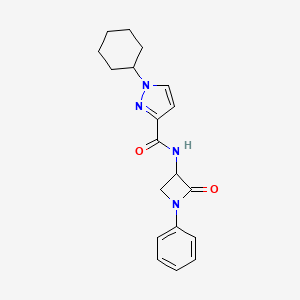![molecular formula C20H19FN4O3 B2488413 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 1904199-26-3](/img/structure/B2488413.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Synthesis Methods: The synthesis of related indazole carboxamide derivatives involves complex organic synthesis techniques. For example, Harada et al. (1997) described the synthesis of a similar compound, involving the preparation from N-methyl-N′-(3-methylbenzyl)-ethylenediamine and subsequent crystallization processes (Harada, Morie, Hirokawa, & Kato, 1997).
Molecular Structure Analysis
- Molecular Conformation: The molecular structure and conformation of similar compounds have been studied using techniques like X-ray diffraction. The crystal structure of related compounds can provide insights into the molecular conformation (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).
Chemical Reactions and Properties
- Chemical Reactivity: The chemical reactivity of indazole derivatives includes various organic reactions, as demonstrated in different studies. For example, the use of bifunctional Cinchona alkaloid-derived thiourea catalyst in reactions with indazole compounds shows significant chemical reactivity (Li, Lin, & Du, 2019).
- Interaction with Other Compounds: Studies have shown that indazole derivatives can interact with various compounds, leading to the formation of new chemical entities. For instance, the interaction with sulfur and silver(I) oxide results in the formation of different indazolethione and indazolone derivatives (Guan, Gjikaj, & Schmidt, 2014).
Physical Properties Analysis
- Solubility and Melting Point: The solubility and melting point are key physical properties that are often studied in these compounds. The melting point and solubility can be determined through methods like crystallization and differential scanning calorimetry (Harada et al., 1997).
Chemical Properties Analysis
- Chemical Stability and Bonding: The chemical stability and bonding characteristics of such compounds can be inferred from their synthesis processes and molecular structure analyses. The stability is often linked to the molecular conformation and the types of chemical bonds present in the compound (Hao et al., 2017).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
A series of N-(ferrocenylmethyl)benzene-carboxamide derivatives were synthesized by coupling ferrocenylmethyl amine with benzoic acid and various substituted fluorobenzoic acids. These compounds, including derivatives such as 4a, 4d, 4e, and 4f, were characterized using a combination of spectroscopic techniques and exhibited cytotoxic effects on breast cancer cell lines. This demonstrates the potential of structurally similar compounds in medicinal chemistry and cancer research (Kelly et al., 2007).
Biological Activity and Antimicrobial Applications
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various heterocyclic nuclei were synthesized and evaluated for antimicrobial, antilipase, and antiurease activities. Some of these compounds showed good to moderate antimicrobial activity against test microorganisms, demonstrating the relevance of N-substituted compounds in developing new antimicrobial agents (Başoğlu et al., 2013).
Cytotoxic Activity in Cancer Research
Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones were synthesized and tested for cytotoxic activity. Compounds bearing diverse 2-substituents showed potent cytotoxicity against murine leukemia and lung carcinoma cell lines, highlighting the potential therapeutic applications of such N-substituted compounds in oncology (Deady et al., 2005).
Synthesis of Heterocyclic Substituted Quinolones
A series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with heterocyclic substituents, such as oxazoles and imidazoles, were prepared. These compounds demonstrated greater antibacterial activity against Gram-positive organisms, indicating the importance of N-substitution in enhancing antimicrobial efficacy (Cooper et al., 1990).
Propriétés
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-24-16-5-3-2-4-15(16)19(23-24)20(27)22-8-9-25-11-13-10-14(21)6-7-17(13)28-12-18(25)26/h2-7,10H,8-9,11-12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRNXSQBEZVSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3CC4=C(C=CC(=C4)F)OCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2488330.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2488331.png)
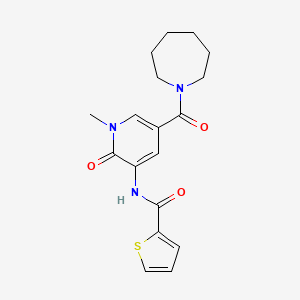

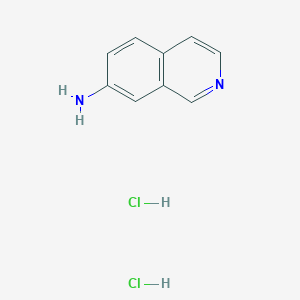

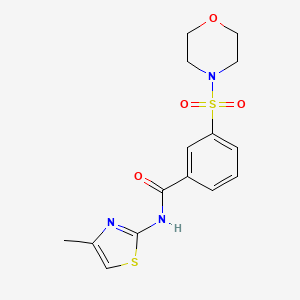
![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2488342.png)
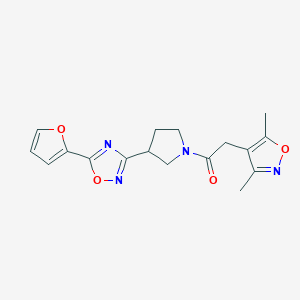
![5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide](/img/structure/B2488345.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2488347.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)
